molecular formula C7H9NO2 B1325115 Methyl 3-methyl-1H-pyrrole-2-carboxylate CAS No. 40611-69-6

Methyl 3-methyl-1H-pyrrole-2-carboxylate

Cat. No. B1325115
CAS RN: 40611-69-6
M. Wt: 139.15 g/mol
InChI Key: YYBQAWKPLZMZEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09340547B2

Procedure details

2.0 g (14.37 mmol) of methyl 3-methyl-1H-pyrrole-2-carboxylate (purchased from Otava Chemicals®, cat. no. 1056278) were dissolved in 50 mL of methanol and 21.5 mL of a 2N aqueous solution of sodium hydroxide were added. The mixture was stirred at room temperature overnight and then at 60° C. for 20 hours. Then the methanol was evaporated in vacuum and the remaining aqueous solution was neutralized with 21.5 mL of a 2N solution of hydrochloric acid. The product was extracted with a 95:5 mixture of chloroform/methanol and the organic phase was washed with brine, dried over magnesium sulphate, filtered and evaporated under vacuum. 1.38 g (77% yield) of the title compound was obtained as a brown solid.
Quantity
2 g
Type
reactant
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three
Yield
77%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:6]=[CH:5][NH:4][C:3]=1[C:7]([O:9]C)=[O:8].[OH-].[Na+]>CO>[CH3:1][C:2]1[CH:6]=[CH:5][NH:4][C:3]=1[C:7]([OH:9])=[O:8] |f:1.2|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
CC1=C(NC=C1)C(=O)OC
Step Two
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
50 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
at 60° C. for 20 hours
Duration
20 h
CUSTOM
Type
CUSTOM
Details
Then the methanol was evaporated in vacuum
EXTRACTION
Type
EXTRACTION
Details
The product was extracted with a 95:5 mixture of chloroform/methanol
WASH
Type
WASH
Details
the organic phase was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulphate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated under vacuum

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
CC1=C(NC=C1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 1.38 g
YIELD: PERCENTYIELD 77%
YIELD: CALCULATEDPERCENTYIELD 76.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.